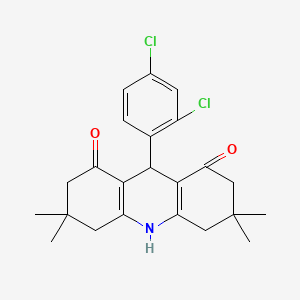

9-(2,4-Dichlorophenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione

Descripción

Chemical Structure and Conformation 9-(2,4-Dichlorophenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is a polycyclic acridinedione derivative characterized by a central decahydroacridine core substituted with two ketone groups at positions 1 and 8, and a 2,4-dichlorophenyl group at position 7. The central cyclohexenone ring adopts a boat conformation, while the outer rings exhibit sofa conformations, as observed in structurally similar acridinediones . The two chlorine atoms on the phenyl ring enhance steric bulk and electronic effects, influencing intermolecular interactions and solubility.

The dichlorophenyl substituent likely arises from the use of 2,4-dichlorobenzaldehyde in such reactions.

Applications

Acridinediones are studied for their:

Propiedades

Fórmula molecular |

C23H25Cl2NO2 |

|---|---|

Peso molecular |

418.4 g/mol |

Nombre IUPAC |

9-(2,4-dichlorophenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |

InChI |

InChI=1S/C23H25Cl2NO2/c1-22(2)8-15-20(17(27)10-22)19(13-6-5-12(24)7-14(13)25)21-16(26-15)9-23(3,4)11-18(21)28/h5-7,19,26H,8-11H2,1-4H3 |

Clave InChI |

HHNMKNNDBPOYNZ-UHFFFAOYSA-N |

SMILES canónico |

CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1)C |

Origen del producto |

United States |

Métodos De Preparación

Comparative Analysis of Preparation Methods

| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Recyclability |

|---|---|---|---|---|---|---|

| Trisulfonate Ionic Liquid | Trisulfonate IL | Ethanol | 78 | 3.5 | 87 | 7 cycles |

| Ag-SiO₂ Nanoparticles | Ag-SiO₂ | Ethanol | 25 | 2 | 89 | 5 cycles |

| DBSA | p-Dodecylbenezenesulfonic Acid | Water | 80 | 1.5 | 88 | 6 cycles |

| Nano-Fe₂O₃ | Fe₂O₃ NPs | Solvent-free | 85 | 0.5 | 91 | 5 cycles |

| MFRH | Melamine-formaldehyde resin | Water | 100 | 1.25 | 85 | 8 cycles |

| Heteropolyacid Salts | Sulfonated HPA | Water | 25 | 0.35 | 94 | 10 cycles |

Análisis De Reacciones Químicas

Tipos de reacciones

9-(2,4-Diclorofenil)-3,3,6,6-tetrametil-1,2,3,4,5,6,7,8,9,10-decahidroacridina-1,8-diona puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar en condiciones específicas para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas, lo que puede alterar su actividad biológica.

Sustitución: La presencia de átomos de cloro permite reacciones de sustitución nucleofílica, donde los átomos de cloro pueden ser reemplazados por otros grupos funcionales.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas o tioles. Las condiciones de reacción varían según la transformación deseada, pero generalmente involucran temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos correspondientes, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales, lo que aumenta la versatilidad del compuesto en diversas aplicaciones.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of decahydroacridine compounds exhibit significant antimicrobial properties. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results suggest that the compound may be effective against various bacterial infections .

Anticancer Activity

The anticancer potential of this compound has garnered attention due to its ability to induce apoptosis in cancer cells. Studies have shown significant antiproliferative effects against several cancer cell lines:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These findings indicate that the compound is more effective than standard chemotherapeutic agents in certain contexts .

Material Science Applications

In addition to biological applications, this compound has potential uses in materials science due to its unique structural properties. Its ability to form stable complexes may be explored in the development of new materials or coatings with enhanced durability and chemical resistance.

Comparative Analysis with Related Compounds

To contextualize the unique biological profile of this compound within its class of derivatives:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 9-(2-chlorobenzyl)-3-tetramethyl-1-hydroxyacridine | Moderate anticancer activity | Different substituents |

| 9-(4-Chlorophenyl)-3-tetramethyl-1-hydroxyacridine | Antimicrobial | Substituted with a para-chloro group |

| 9-(Phenyl)-3-methyl-1-hydroxyacridine | Low activity | Lacks halogen substitution |

The specific dichlorophenyl substitution pattern may enhance biological activity compared to other derivatives .

Mecanismo De Acción

El mecanismo de acción de 9-(2,4-Diclorofenil)-3,3,6,6-tetrametil-1,2,3,4,5,6,7,8,9,10-decahidroacridina-1,8-diona implica su interacción con objetivos moleculares como los canales de calcio y las enzimas. La estructura del compuesto le permite unirse a sitios específicos en estos objetivos, modulando su actividad y dando lugar a diversos efectos biológicos. Las vías involucradas en su mecanismo de acción incluyen la transducción de señales y los procesos metabólicos, que pueden verse influenciados por la presencia del compuesto.

Comparación Con Compuestos Similares

Structural and Physical Properties

Key Observations :

Melting Points : Chlorinated derivatives (e.g., 2a) exhibit higher melting points than methoxy or hydroxyl analogs due to improved molecular symmetry and packing . The dichlorophenyl variant likely exceeds 300°C, though experimental data is lacking.

Hydrogen Bonding : Fluorophenyl and hydroxyphenyl derivatives form extended H-bonded chains (e.g., O–H⋯O interactions in 9-(3-fluorophenyl)-...dione ), whereas dichlorophenyl may rely on weaker Cl⋯O or Cl⋯Cl interactions.

Conformational Flexibility : Substituents influence ring puckering. For example, 9-(3,4-dimethoxyphenyl)-...dione shows disorder in the methoxy groups , while dichlorophenyl’s steric bulk may rigidify the structure.

Spectroscopic and Electronic Properties

- IR Spectroscopy: All derivatives show strong C=O stretches near 1640–1650 cm⁻¹ . Dichlorophenyl’s C–Cl stretches (~700 cm⁻¹) would distinguish it from non-halogenated analogs.

- UV-Vis: Electron-withdrawing groups (Cl, NO₂) redshift absorption maxima compared to electron-donating groups (OMe, OH) .

Crystallographic Insights

- Packing Efficiency: Fluorophenyl derivatives form helical chains via C–H⋯F interactions , while hydroxyphenyl analogs (e.g., 9-(4-hydroxy-3-methoxyphenyl)-...dione) create 3D networks via O–H⋯O bonds .

- Torsion Angles : The dichlorophenyl group’s orientation relative to the acridine core impacts π-stacking and solubility.

Actividad Biológica

9-(2,4-Dichlorophenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is a complex organic compound belonging to the class of decahydroacridine derivatives. Its unique structure features a dichlorophenyl substituent and two carbonyl groups that contribute to its biological properties. This article provides an overview of the biological activity associated with this compound based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of the compound is . The synthesis typically involves a one-pot reaction of 5,5-dimethylcyclohexane-1,3-dione with 2,4-dichlorobenzaldehyde in the presence of ammonium acetate under solvent-free conditions at elevated temperatures (around 353 K) .

Biological Activity

Research indicates that derivatives of decahydroacridine compounds exhibit significant biological activities. The biological activities attributed to 9-(2,4-Dichlorophenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione include:

- Antimicrobial Properties: Similar compounds have shown effectiveness against various microbial strains.

- Anticancer Effects: Preliminary studies suggest potential anticancer activity by interacting with cellular targets involved in cancer progression .

- Influence on Ion Channels: The compound may interact with potassium channels and affect cellular signaling pathways .

Anticancer Activity

In a study evaluating the cytotoxic effects of structurally related compounds on human cancer cell lines (e.g., MCF-7 for breast cancer), it was found that certain derivatives exhibited promising IC50 values. For instance:

- Compound A showed an IC50 of 6.2 μM against colon carcinoma HCT-116 cells.

- Compound B exhibited an IC50 of 27.3 μM against T47D breast cancer cells .

Antimicrobial Studies

The antimicrobial activity was assessed against various pathogenic bacteria. Compounds derived from similar structures displayed effective inhibition comparable to standard antibiotics .

| Compound Name | Activity | IC50 Value |

|---|---|---|

| Compound A | Colon Carcinoma | 6.2 μM |

| Compound B | Breast Cancer | 27.3 μM |

| Compound C | Antimicrobial | Varies |

The biological activity of 9-(2,4-Dichlorophenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is likely mediated through its structural features:

- Dichlorophenyl Group: Enhances lipophilicity and may improve binding affinity to biological targets.

- Tetramethyl Substituents: Influence the compound's solubility and reactivity with cellular components .

Comparative Analysis with Related Compounds

Several structurally similar compounds have been identified for comparative analysis. These include:

| Compound Name | Unique Features |

|---|---|

| 9-(2-Chlorophenyl)-3-tetramethyl-1-hydroxyacridine | Contains a chlorophenyl group |

| 9-(Fluorophenyl)-3-tetramethyl-1-hydroxyacridine | Substituted with a fluorinated group |

| 9-(Phenyl)-3-methyl-1-hydroxyacridine | Lacks halogen substitution |

The unique dichlorophenyl substitution pattern in our compound may enhance its biological activity compared to these derivatives .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 9-(2,4-dichlorophenyl) decahydroacridine-1,8-dione derivatives?

The compound is typically synthesized via Hantzsch-type multicomponent condensation. A general protocol involves reacting 2,4-dichlorobenzaldehyde with dimedone and ammonium acetate in ethanol or acetic acid under reflux (70–80°C for 6–12 hours). The reaction proceeds via enamine formation and cyclization. Post-synthesis purification is achieved via recrystallization using ethanol or methanol. Variations in solvent polarity and catalyst (e.g., p-toluenesulfonic acid) can optimize yields .

Q. Q2. What spectroscopic methods are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm hydrogenation of the acridine core and substituent integration.

- IR spectroscopy to identify carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-Cl bonds (600–800 cm⁻¹).

- Single-crystal X-ray diffraction to resolve stereochemistry and hydrogen-bonding patterns (e.g., N–H···O interactions in the solid state) .

Advanced Research: Structural and Crystallographic Challenges

Q. Q3. How can researchers resolve structural disorder in crystallographic studies of this compound?

Disorder in methyl or phenyl groups is common due to rotational flexibility. Strategies include:

Q. Q4. What experimental conditions optimize crystallization for X-ray analysis?

Slow evaporation of a saturated solution in mixed solvents (e.g., dichloromethane/hexane or methanol/water) yields diffraction-quality crystals. Maintaining a temperature gradient (20–25°C) minimizes lattice defects. For acridine derivatives, hydrogen-bonded dimers often form, stabilizing the crystal lattice .

Advanced Research: Functional and Mechanistic Analysis

Q. Q5. How do substituent variations (e.g., 2,4-dichlorophenyl vs. fluorophenyl) impact electronic properties?

Comparative studies using cyclic voltammetry and DFT calculations reveal that electron-withdrawing groups (e.g., Cl, F) lower the HOMO-LUMO gap, enhancing redox activity. For instance, 2,4-dichlorophenyl derivatives exhibit a 0.3–0.5 eV reduction in bandgap compared to methoxy-substituted analogs. UV-Vis spectroscopy (λmax shifts > 20 nm) corroborates these trends .

Q. Q6. How can researchers address contradictions in reported biological activity data for acridine-dione derivatives?

Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) often arise from assay conditions (pH, solvent polarity). Mitigation strategies:

- Standardize solvent systems (e.g., DMSO concentration ≤ 1% v/v).

- Use positive controls (e.g., tetracycline for antimicrobial assays).

- Validate membrane permeability via logP calculations (ClogP ~3.5 for 2,4-dichloro derivatives) .

Basic Research: Physicochemical Properties

Q. Q7. What methods assess pH-dependent behavior in this compound?

UV-Vis titration (200–800 nm) in buffered solutions (pH 1–14) identifies protonation sites. For example, bathochromic shifts (~50 nm) at pH > 10 indicate deprotonation of the acridine nitrogen. Fluorescence quenching in acidic media further supports protonation-dependent electronic transitions .

Advanced Research: Computational Modeling

Q. Q8. Which computational approaches predict binding affinity for pharmaceutical targets?

- Molecular docking (AutoDock Vina) against enzymes like acetylcholinesterase (PDB: 4EY7) identifies key interactions (e.g., π-π stacking with Trp86).

- MD simulations (GROMACS) over 100 ns assess stability of ligand-protein complexes. RMSD values < 2.0 Å suggest robust binding.

- QSAR models using ClogP and polar surface area (PSA) correlate with reported bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.